molecular formula C18H24N6O3 B2862050 1-(2-methoxyethyl)-3-methyl-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014011-76-7

1-(2-methoxyethyl)-3-methyl-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2862050
CAS RN: 1014011-76-7
M. Wt: 372.429
InChI Key: NUZTYBNLRFVDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-3-methyl-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H24N6O3 and its molecular weight is 372.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound falls under the broader category of purines and pyrazole derivatives, which are of interest due to their potential therapeutic properties. Research in this area often focuses on developing novel synthetic routes to enhance the efficacy and selectivity of these compounds for various biological targets.

For instance, the synthesis and evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents have been studied, utilizing phloroglucinol as starting material. This research highlights a regioselective synthetic route for producing compounds with significant in vitro anticancer activities against various human cancer cell lines (Hongshuang Li et al., 2017).

Potential Biological Activities

The biological activity of such compounds is another area of significant interest. Many studies aim to explore their potential as therapeutic agents, especially as anticancer and antitumor compounds. The evaluation of novel substituted pyridines and purines containing 2,4-thiazolidinedione for their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activities in vivo is an example of this research direction. One compound from this series was identified for further pharmacological studies based on its biological activities (Bok Young Kim et al., 2004).

Structural and Interaction Studies

Investigating the structure-activity relationships (SAR) and the molecular interactions of these compounds with biological targets is crucial for understanding their mechanism of action. Studies often employ techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling to elucidate the structural basis of their biological activity. For example, the analysis of the crystal structure of derivatives to understand the intramolecular and intermolecular interactions influencing their biological activity provides insights into designing more potent analogs (Ranjeet Kaur et al., 2012).

properties

IUPAC Name

1-(2-methoxyethyl)-3-methyl-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-7-8-22-14-15(19-17(22)24-13(4)11(2)12(3)20-24)21(5)18(26)23(16(14)25)9-10-27-6/h7H,1,8-10H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZTYBNLRFVDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-methyl-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione

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